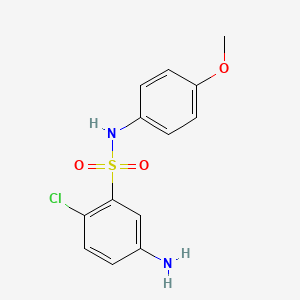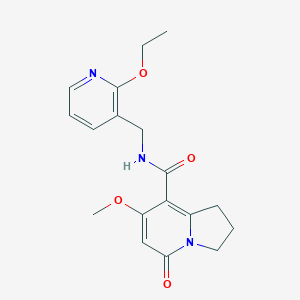![molecular formula C11H10N2O5S B2733029 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid CAS No. 851116-24-0](/img/structure/B2733029.png)
3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid is an organic compound with the molecular formula C11H10N2O5S and a molecular weight of 282.28 . It is a powder at room temperature .
Molecular Structure Analysis
The molecule contains a total of 36 bonds, including 22 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 3 double bonds, and 11 aromatic bonds . It also features a five-membered oxazole ring and a six-membered benzene ring .Physical And Chemical Properties Analysis
This compound has a melting point of 195-196°C . It is a powder at room temperature .科学的研究の応用
Stress Tolerance in Plants
Research by Senaratna et al. (2004) suggests that benzoic acid derivatives, including those structurally related to 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid, play a significant role in inducing stress tolerance in plants such as beans and tomatoes. These compounds are effective in imparting resistance to heat, drought, and chilling stress, potentially due to the common benzoic acid structural portion that imparts these protective effects at lower concentrations compared to salicylic acid or its derivatives (Senaratna et al., 2004).
Corrosion Inhibition
Ammal et al. (2018) studied 1,3,4-oxadiazole derivatives, which are closely related to this compound, and their ability to inhibit corrosion of mild steel in sulfuric acid. These compounds form a protective layer on the metal surface, showing the potential of benzoic acid derivatives in corrosion protection applications (Ammal et al., 2018).
Photochemical Decomposition
Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound containing the 5-methyl-1,2-oxazol-3-yl group, similar to the structure . Their findings on the photolability and resulting photoproducts of sulfamethoxazole in acidic conditions provide insights into the environmental fate and transformation of such compounds (Zhou & Moore, 1994).
Anticonvulsant Activities
Uno et al. (1979) synthesized several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, closely related to the target compound, and evaluated their anticonvulsant activities in mice. The study highlights the potential of these derivatives in developing anticonvulsant therapies, emphasizing the structural importance of the sulfamoyl and benzoic acid groups (Uno et al., 1979).
Environmental Impact and Toxicity
Dodd and Huang (2004) explored the transformation of sulfamethoxazole, which shares the 5-methyl-1,2-oxazol-3-yl structure, in reactions with chlorine. Their research offers valuable information on the environmental impact and fate of such compounds when exposed to chlorination processes in water treatment, contributing to our understanding of their stability and transformation pathways (Dodd & Huang, 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5S/c1-7-5-10(12-18-7)13-19(16,17)9-4-2-3-8(6-9)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETUPPRSTFARBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

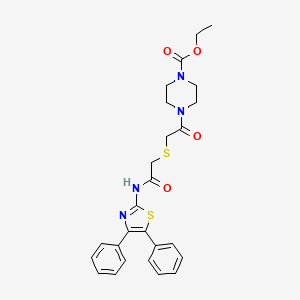
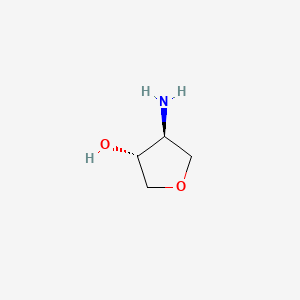
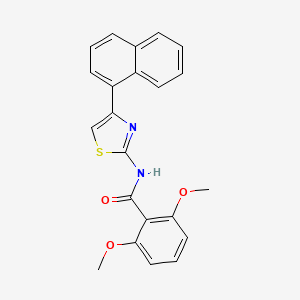
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2732951.png)
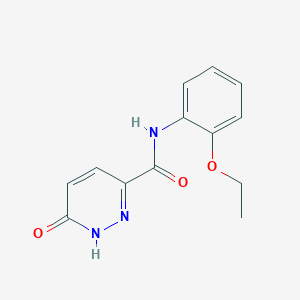
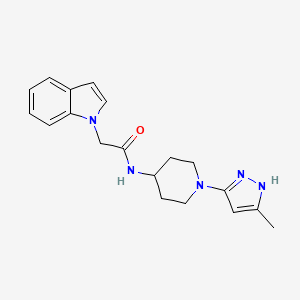

![Tert-butyl N-[(1R,3R,4R)-3-amino-4-hydroxycyclopentyl]carbamate](/img/structure/B2732957.png)
![1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2732959.png)
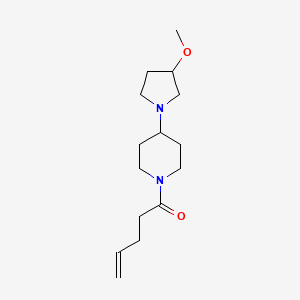
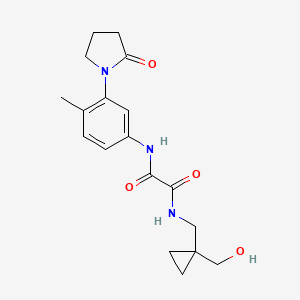
![3-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-N-[2-(4-methylpiperidin-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2732963.png)
